molecular formula C14H15N3O2 B2458430 N-phenethyl-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251563-44-6

N-phenethyl-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2458430
CAS No.: 1251563-44-6
M. Wt: 257.293
InChI Key: KFWALIKKRPLZOD-UHFFFAOYSA-N
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Description

N-phenethyl-2-(pyrimidin-2-yloxy)acetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a pyrimidine moiety, which is known for its wide range of pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of pyrimidine derivatives with phenethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenethylamine, followed by the addition of the pyrimidine derivative . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(pyrimidin-2-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenethyl-2-(pyrimidin-2-yloxy)acetic acid, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.

    Biology: Investigated for its role as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation.

    Medicine: Studied for its anti-inflammatory and anti-fibrotic properties, making it a candidate for developing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide
  • N-[4-(pyrimidin-2-yloxy)phenyl]acetamide

Uniqueness

N-phenethyl-2-(pyrimidin-2-yloxy)acetamide stands out due to its unique combination of a phenethyl group and a pyrimidine moiety, which imparts distinct biological activities. Compared to similar compounds, it has shown higher efficacy in inhibiting quorum sensing and possesses a broader spectrum of pharmacological activities .

Properties

IUPAC Name

N-(2-phenylethyl)-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-13(11-19-14-16-8-4-9-17-14)15-10-7-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWALIKKRPLZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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